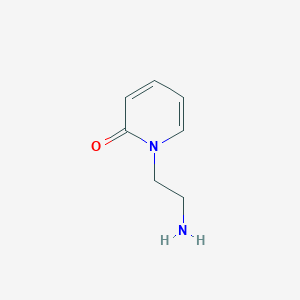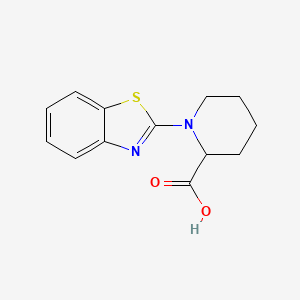
3-Ethoxy-4-methoxyaniline
Overview
Description
Synthesis Analysis
The synthesis of related compounds to 3-ethoxy-4-methoxyaniline is described in several papers. For instance, an efficient synthesis route for ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate is reported, which involves the reaction of ethyl diazoacetate with 4-methoxyaniline derived aryl imines . Another synthesis method is mentioned for 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, starting from 4-methoxyaniline through cyclization, nitrification, and chlorination steps . These methods highlight the reactivity of methoxyaniline derivatives and provide insight into potential synthetic routes that could be adapted for 3-ethoxy-4-methoxyaniline.
Molecular Structure Analysis
The molecular structure of 3-methoxyaniline, a compound similar to 3-ethoxy-4-methoxyaniline, has been studied using spectroscopic methods and computational techniques . The ground-state geometry and vibrational frequencies were calculated, and the fundamental vibrations were assigned. This analysis provides a foundation for understanding the molecular structure of 3-ethoxy-4-methoxyaniline, as the presence of an ethoxy group would likely influence the electronic and steric properties of the molecule.
Chemical Reactions Analysis
The papers provided do not directly discuss the chemical reactions of 3-ethoxy-4-methoxyaniline. However, they do provide examples of reactions involving methoxyaniline derivatives. For instance, the synthesis of various substituted uracils involves the reaction of 2-methoxy-6-amino-4-pyrimidone with 3-ethyl-4-methylaniline . These reactions demonstrate the versatility of methoxyaniline derivatives in forming heterocyclic compounds, which could be relevant for the reactivity of 3-ethoxy-4-methoxyaniline.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-methoxyaniline have been investigated, including its vibrational, UV, and NMR spectra . Theoretical calculations were used to predict the IR and Raman spectra, and the electronic properties were studied using time-dependent DFT. The electric dipole moment and hyperpolarizability were computed, suggesting potential nonlinear optical behavior. These properties are crucial for understanding the behavior of 3-ethoxy-4-methoxyaniline, as they can influence its reactivity and applications in various fields.
Scientific Research Applications
Degradation and Treatment of Wastewater
- Methoxyanilines, including derivatives like 3-Ethoxy-4-methoxyaniline, are important in the dye and pharmaceutical industries. They have high toxicity and carcinogenic properties when present in wastewater, making their treatment vital for environmental safety. Fenton-like oxidation using laterite soil as an alternative source of iron has been evaluated for the degradation of methoxyanilines in wastewater, showing promising results for removing these hazardous compounds (Chaturvedi & Katoch, 2020).
Synthesis of Biologically Active Compounds
- Derivatives of methoxyanilines, like 5-Ethylsulfonyl-2-methoxyaniline, are used in synthesizing various compounds with biological activities. These activities include targeting kinases and inhibiting bacterial DNA polymerase, among others, indicating a broad spectrum of potential pharmaceutical applications (Johnson et al., 2022).
Electrochemical Studies and Polymerization
- Electrooxidation of methoxyanilines is a significant area of research. Studies involving electrochemical and surface-enhanced Raman scattering (SERS) methods have provided insights into the electropolymerization mechanisms of these compounds (Widera et al., 1997). Additionally, the aqueous polymerization of methoxyanilines using sodium dichromate as an oxidant has been investigated, contributing to our understanding of conducting polymers (Sayyah et al., 2002).
Spectroscopic Analysis
- Comprehensive spectroscopic studies, including FT-IR, FT-Raman, and NMR, have been performed on methoxyaniline derivatives. These studies help in understanding the molecular structure and electronic properties of these compounds, which is crucial for their application in various scientific domains (Sivaranjini et al., 2014).
Solid-State Synthesis and Chemical Reactions
- The solid-state synthesis of ring-substituted aminobenzenesulphonic acids from methoxyaniline derivatives highlights the versatility of these compounds in chemical reactions. This process involves treatment with sulfuric acid and subsequent thermal or microwave irradiations, opening avenues for novel synthesis methods (Kapoor et al., 2010).
Novel Probes for Metal Ion Detection
- Methoxyaniline derivatives have been used to develop novel probes for the visual detection of metal ions like copper. These compounds exhibit selective and sensitive interactions, indicating their potential in analytical chemistry and environmental monitoring (Gawale et al., 2019).
Safety and Hazards
While specific safety and hazard information for 3-Ethoxy-4-methoxyaniline is not available, general precautions should be taken while handling this compound. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .
properties
IUPAC Name |
3-ethoxy-4-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-3-12-9-6-7(10)4-5-8(9)11-2/h4-6H,3,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFRVRWYSAQETM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588570 | |
| Record name | 3-Ethoxy-4-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-4-methoxyaniline | |
CAS RN |
477742-46-4 | |
| Record name | 3-Ethoxy-4-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


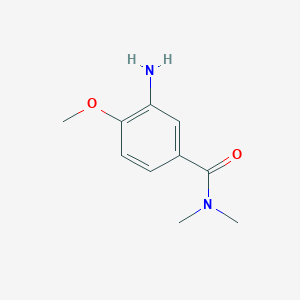
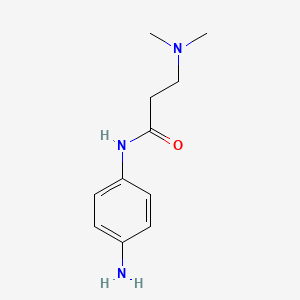
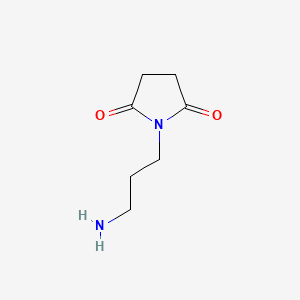


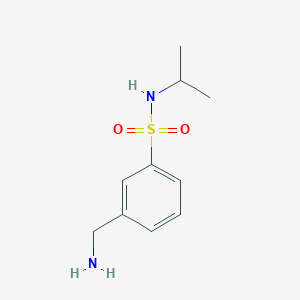
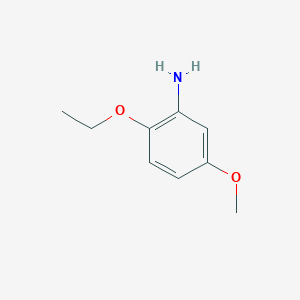
![3-[(3,3-Dimethylbutanoyl)amino]benzoic acid](/img/structure/B1284878.png)
![1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol](/img/structure/B1284882.png)
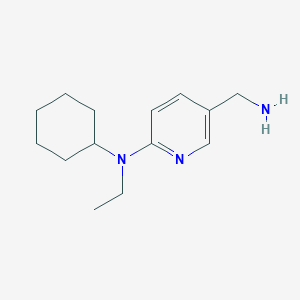
![2-[(2,2,2-Trifluoroethyl)sulfanyl]acetic acid](/img/structure/B1284893.png)
